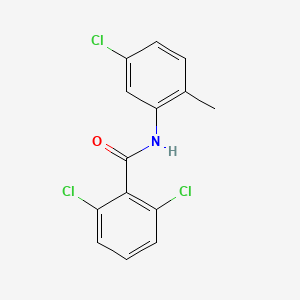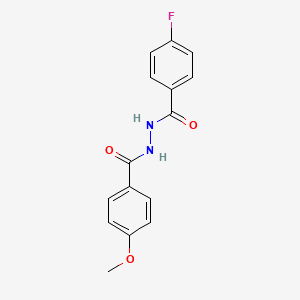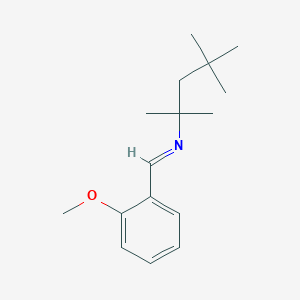
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine, also known as MitoBloCK-7, is a small molecule inhibitor of mitochondrial complex II. This compound has gained attention in the scientific community due to its potential use in research on mitochondrial function and its role in various diseases.
Mécanisme D'action
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine inhibits the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in cellular respiration. By inhibiting complex II, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can induce apoptosis in cancer cells by disrupting mitochondrial function. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation. Additionally, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been found to enhance insulin sensitivity and improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine in lab experiments is its specificity for mitochondrial complex II, which allows for targeted inhibition of this enzyme. However, one limitation is that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can also inhibit other enzymes in the electron transport chain at higher concentrations, which may lead to non-specific effects.
Orientations Futures
Future research on (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine could focus on its potential use as a therapeutic agent for diseases such as cancer, Parkinson's disease, and diabetes. Additionally, further studies could investigate the effects of (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine on mitochondrial function in different cell types and under different conditions. Finally, the development of more potent and selective inhibitors of mitochondrial complex II could lead to new insights into the role of this enzyme in cellular metabolism and disease.
Méthodes De Synthèse
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1,1,3,3-tetramethylbutylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been used in various scientific studies to investigate the role of mitochondrial complex II in diseases such as cancer, Parkinson's disease, and ischemia-reperfusion injury. It has also been used to study the effects of mitochondrial dysfunction on cellular metabolism and energy production.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPZAXLVRKBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

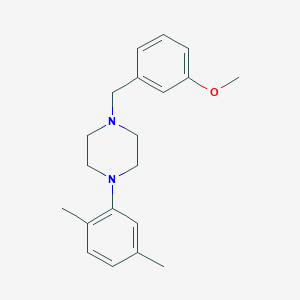
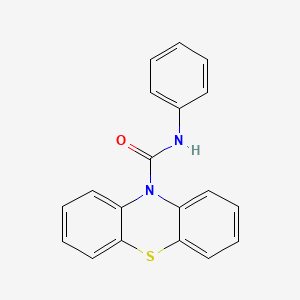

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
